

Commercial availability of (2R)-2-(Methoxymethyl)morpholine

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Compound of Interest

Compound Name: (2R)-2-(Methoxymethyl)morpholine

Cat. No.: B114748

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An In-depth Technical Guide to (2R)-2-(Methoxymethyl)morpholine

This technical guide provides a comprehensive overview of (2R)-2-(Methoxymethyl)morpholine, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, physicochemical properties, and synthesis protocols.

Commercial Availability

(2R)-2-(Methoxymethyl)morpholine is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The compound can be sourced in various purities and packaging options to suit diverse experimental and manufacturing needs.

Table 1: Commercial Suppliers of (2R)-2-(Methoxymethyl)morpholine

Supplier	Location	Purity	Additional Information
American Elements	USA	Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to various grades including Mil Spec, ACS, Reagent, Technical, and Pharmaceutical.[1]	Offers bulk quantities and custom specifications.[1]
Chemos GmbH & Co. KG	Germany	Not specified	-
Leap Chem Co., Ltd.	P.R. China	Not specified	-
Ambeed, Inc.	USA	Not specified	-
BLD Pharmatech Ltd.	P.R. China	Not specified	-
ChemScene	-	≥95%[2]	Provides detailed safety and computational chemistry data.[2]
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.	China	Not specified	-

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **(2R)-2-(Methoxymethyl)morpholine** is presented below. This data is essential for safe handling, storage, and application of the compound in a laboratory or industrial setting.

Table 2: Physicochemical Properties of **(2R)-2-(Methoxymethyl)morpholine**

Property	Value	Source
CAS Number	157791-21-4	[1] [2] [3]
Molecular Formula	C ₆ H ₁₃ NO ₂	[1] [2] [3]
Molecular Weight	131.17 g/mol	[1] [2] [3]
Appearance	Liquid	[1]
Purity	≥95%	[2]
Storage Temperature	4°C, protect from light	[2]
SMILES	<chem>COC[C@H]1CNCCO1</chem>	[2]
MDL Number	MFCD16294692	[1] [2]
PubChem CID	10261123	[1]
IUPAC Name	(2R)-2-(methoxymethyl)morpholine	[1]

Table 3: Safety Information for **(2R)-2-(Methoxymethyl)morpholine**

Identifier	Information	Source
GHS Pictogram	GHS07 (Exclamation Mark)	[1] [2]
Signal Word	Warning	[1] [2]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2]
Precautionary Statements	P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501	[2]

Experimental Protocols

The synthesis of **(2R)-2-(Methoxymethyl)morpholine** can be achieved through a multi-step chemical process. A general and detailed procedure is outlined below, based on established synthetic routes.^[3]

Synthesis of (2R)-2-(Methoxymethyl)morpholine

This protocol describes the synthesis starting from (R)-(-)-epoxypropyl methyl ether and 2-aminoethanesulfonic acid.^[3]

Materials:

- (R)-(-)-Epoxypropyl methyl ether (0.800 g, 10.66 mmol)
- Methanol (11 mL)
- 2-Aminoethanesulfonic acid (6.440 g, 53.3 mmol)
- 40% aqueous sodium hydroxide (11 mL + 19 mL)
- Deionized water (76 mL)
- Ethyl acetate (3 x 75 mL)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Eluent: Ethyl acetate-hexane (2:8)

Procedure:

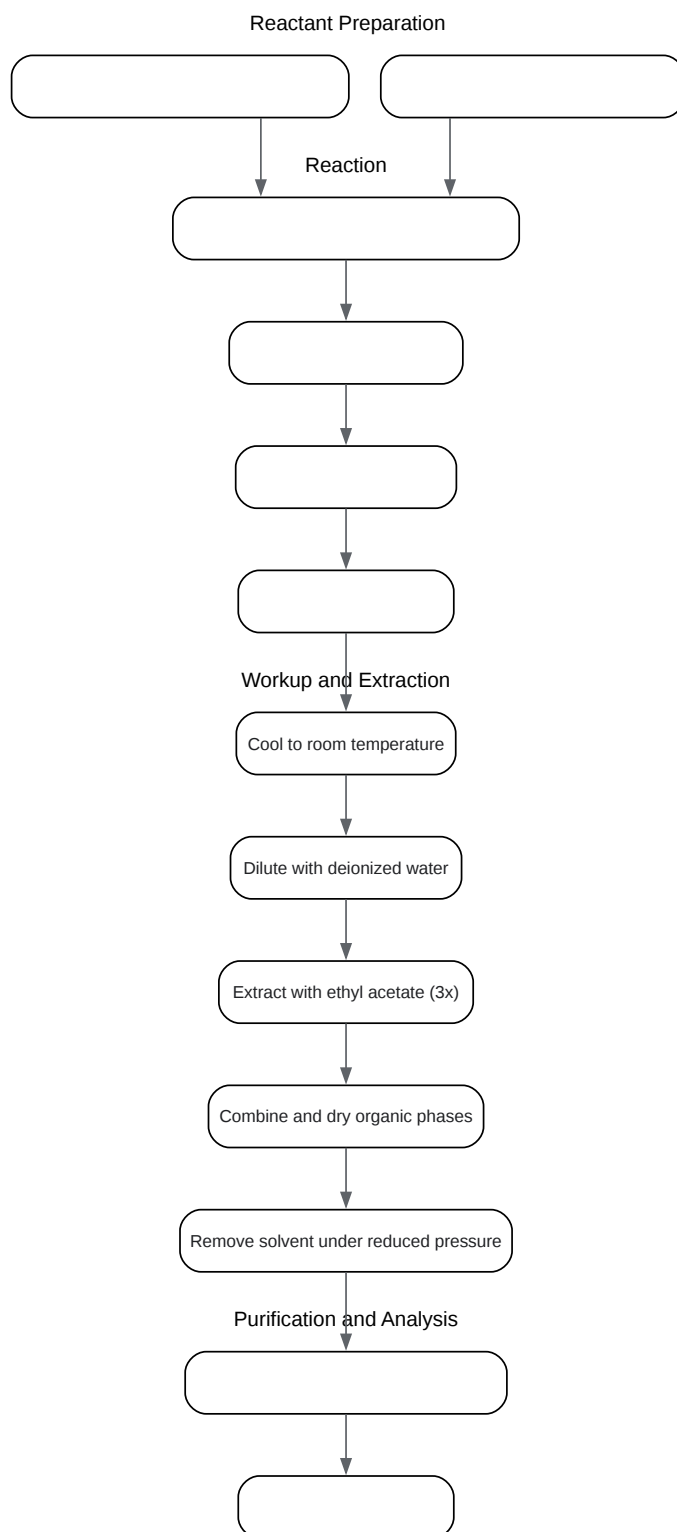
- A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is prepared.
- In a separate reaction vessel, 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) is dissolved in 40% aqueous sodium hydroxide (11 mL).

- The methanol solution from step 1 is added dropwise to the aqueous solution from step 2 at a reaction temperature of 50 °C.
- The reaction mixture is stirred at 50 °C for 75 minutes.[\[3\]](#)
- An additional 19 mL of 40% aqueous sodium hydroxide is added to the reaction mixture, and stirring is continued at 50 °C for 20 hours.[\[3\]](#)
- The solution is then cooled to room temperature and diluted with deionized water (76 mL).[\[3\]](#)
- The aqueous phase is extracted three times with ethyl acetate (75 mL each).[\[3\]](#)
- The organic phases are combined and dried over anhydrous sodium sulfate.[\[3\]](#)
- The solvent is removed under reduced pressure.[\[3\]](#)
- The crude product is purified by flash column chromatography on silica gel using an eluent of ethyl acetate-hexane (2:8) to yield **(2R)-2-(Methoxymethyl)morpholine** as a colorless oil (0.121 g, 10% yield).[\[3\]](#)
- The structure of the product is confirmed by ¹H NMR spectroscopy.[\[3\]](#)

Visualizations

To facilitate a clearer understanding of the experimental process, a workflow diagram for the synthesis of **(2R)-2-(Methoxymethyl)morpholine** is provided below.

Synthesis Workflow of (2R)-2-(Methoxymethyl)morpholine

[Click to download full resolution via product page](#)Caption: Synthesis and purification workflow for **(2R)-2-(Methoxymethyl)morpholine**.

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